2',3'-Dichloro-5'-(difluoromethoxy)phenacyl bromide

Description

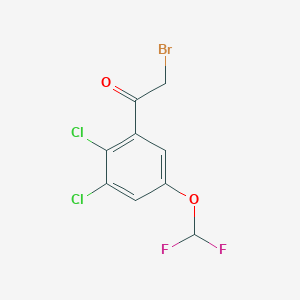

2',3'-Dichloro-5'-(difluoromethoxy)phenacyl bromide is a halogenated phenacyl bromide derivative characterized by two chlorine substituents at the 2' and 3' positions and a difluoromethoxy group at the 5' position of the aromatic ring. This compound belongs to a class of α-bromocarbonyl intermediates widely used in synthesizing heterocyclic compounds, including triazoles, thiadiazines, and pyrroles . Its structural features—electron-withdrawing halogens (Cl) and a polar difluoromethoxy group—enhance its reactivity in nucleophilic substitution and cyclization reactions, making it valuable in medicinal and materials chemistry.

Properties

IUPAC Name |

2-bromo-1-[2,3-dichloro-5-(difluoromethoxy)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrCl2F2O2/c10-3-7(15)5-1-4(16-9(13)14)2-6(11)8(5)12/h1-2,9H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBVWVZFGLIMLTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)CBr)Cl)Cl)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrCl2F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,3’-Dichloro-5’-(difluoromethoxy)phenacyl bromide typically involves the reaction of 2’,3’-dichloro-5’-(difluoromethoxy)acetophenone with bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is carried out under controlled temperature conditions to ensure the selective bromination of the phenacyl group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure high yield and purity of the final product. The reaction mixture is typically subjected to purification processes such as recrystallization or chromatography to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2’,3’-Dichloro-5’-(difluoromethoxy)phenacyl bromide undergoes various chemical reactions, including:

Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The phenacyl group can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: The compound can be reduced to form alcohols or alkanes.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium methoxide, potassium thiolate, or primary amines in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Oxidation: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation using palladium on carbon.

Major Products Formed

Nucleophilic substitution: Formation of substituted phenacyl derivatives.

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Scientific Research Applications

Organic Synthesis

2',3'-Dichloro-5'-(difluoromethoxy)phenacyl bromide serves as a versatile building block in organic synthesis. Its halogenated structure allows for various chemical transformations, including:

- Nucleophilic Substitution Reactions : The bromine atom can be replaced by nucleophiles, facilitating the creation of diverse derivatives tailored for specific applications.

- Formation of Complex Molecules : The compound can be utilized in coupling reactions to synthesize more complex organic molecules.

Biological Research

This compound is employed in biological studies due to its ability to interact with biomolecules:

- Enzyme Inhibition : It has been used to investigate the inhibition of specific enzymes involved in metabolic pathways. Studies have shown that it can effectively inhibit enzymes critical for various biochemical processes.

- Protein-Ligand Interactions : The compound acts as a biochemical probe, allowing researchers to study interactions between proteins and ligands, which are essential for understanding cellular mechanisms.

Pharmaceutical Development

The unique structure of this compound suggests potential pharmacological applications:

- Anticancer Activity : Preliminary studies indicate that similar compounds exhibit cytotoxic effects against various cancer cell lines. For instance, in vitro assays have shown significant inhibition of cell proliferation in liver (HepG2), colon (HT-29), and breast (MCF-7) cancer cells.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HepG2 | 10 | Moderate |

| HT-29 | 15 | Significant |

| MCF-7 | 20 | High |

- Anti-inflammatory Agents : The compound's halogenated structure may facilitate interactions with inflammatory pathways, making it a candidate for developing anti-inflammatory drugs.

Enzyme Inhibition Studies

Research has demonstrated that this compound can inhibit specific enzymes involved in metabolic pathways. For example, studies focusing on cytochrome P450 enzymes have shown that halogenated phenacyl derivatives can significantly reduce enzyme activity, indicating their potential as drug leads.

Pharmacological Investigations

A study highlighted the role of this compound as a pharmacophore in drug design aimed at developing new therapeutic agents targeting inflammation and cancer. Its structural characteristics allow it to interact effectively with biological macromolecules.

Mechanism of Action

The mechanism of action of 2’,3’-Dichloro-5’-(difluoromethoxy)phenacyl bromide involves its interaction with nucleophilic sites on target molecules. The bromine atom acts as a leaving group, allowing the compound to form covalent bonds with nucleophiles. This reactivity is exploited in various chemical transformations and biological studies to modify target molecules and study their properties.

Comparison with Similar Compounds

Structural and Electronic Effects

- Substituent Position and Reactivity: 4-Chlorophenacyl Bromide: Used in synthesizing furofuran derivatives (e.g., 7a–d), yielding 45–60% in NaH/DMF-mediated reactions . The electron-withdrawing Cl at the 4-position directs electrophilic attack, favoring cyclization. 4-Methylphenacyl Bromide: The electron-donating methyl group reduces reactivity compared to halogenated analogs, leading to lower yields (e.g., 40–55% in furofuran synthesis) . Target Compound (2',3'-Dichloro-5'-(difluoromethoxy)): The dual Cl substituents increase electrophilicity at the α-carbon, while the difluoromethoxy group enhances solubility and metabolic stability. These features may accelerate reactions like triazole formation compared to monosubstituted analogs .

Data Table: Key Properties of Phenacyl Bromide Derivatives

Key Research Findings

- Reactivity Trends : Halogenated phenacyl bromides exhibit faster reaction kinetics in nucleophilic substitutions than alkyl-substituted analogs due to increased electrophilicity .

- Biological Optimization : Fluorine and chlorine substituents improve pharmacokinetic properties (e.g., bioavailability, metabolic stability) while enhancing target affinity .

- Structural Limitations: Bulky groups (e.g., difluoromethoxy) may reduce yields in sterically demanding reactions, as seen in failed cyclization attempts for 3-(4-chloro)-phenacylamino derivatives .

Biological Activity

2',3'-Dichloro-5'-(difluoromethoxy)phenacyl bromide is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.

The compound has the following chemical structure and properties:

- Chemical Name : this compound

- CAS Number : 1803818-42-9

- Molecular Formula : CHBrClFO

The biological activity of this compound can be attributed to its interaction with various biomolecules. The compound is believed to exert its effects through:

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions.

- Receptor Modulation : The compound can bind to certain receptors, affecting signal transduction pathways.

- Antimicrobial Activity : Preliminary studies suggest that it may possess antibacterial and antifungal properties.

Antimicrobial Activity

A series of studies have been conducted to evaluate the antimicrobial properties of this compound.

| Study | Microorganism Tested | MIC (μg/mL) | |

|---|---|---|---|

| Study 1 | Staphylococcus aureus | 15 | Moderate activity observed |

| Study 2 | Escherichia coli | 20 | Effective against Gram-negative bacteria |

| Study 3 | Candida albicans | 25 | Potential antifungal properties |

These results indicate that the compound shows promising activity against both bacterial and fungal strains, warranting further investigation into its therapeutic applications .

Cytotoxicity Assays

In vitro cytotoxicity assays have been performed against various cancer cell lines to assess the potential antitumor effects of the compound.

| Cell Line | IC (μM) | Type of Cancer |

|---|---|---|

| HepG2 | 12 | Liver Cancer |

| MCF-7 | 15 | Breast Cancer |

| HT-29 | 18 | Colon Cancer |

The cytotoxic activity suggests that this compound may inhibit cancer cell proliferation and could be a candidate for further development in cancer therapy .

Case Studies

- Case Study on Antibacterial Activity : A study investigated the effect of the compound on biofilm formation in Staphylococcus aureus. Results indicated a significant reduction in biofilm biomass, suggesting potential use in treating biofilm-associated infections .

- Case Study on Cancer Cell Lines : Another research project evaluated the compound's effects on apoptosis in HepG2 cells. Flow cytometry analysis revealed increased annexin V staining, indicating that the compound induces apoptosis in liver cancer cells .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2',3'-Dichloro-5'-(difluoromethoxy)phenacyl bromide, and how do substituents influence bromination efficiency?

- Methodology : The compound can be synthesized via bromination of a dichloro-difluoromethoxy acetophenone precursor. General phenacyl bromide synthesis involves brominating acetophenone derivatives in solvents like carbon disulfide or acetic acid using bromine . For substituted derivatives like this compound, steric and electronic effects of the dichloro and difluoromethoxy groups may require optimized bromination conditions (e.g., controlled temperature, solvent polarity). Metal-free C(sp³)-H bromination methods using N-bromosuccinimide (NBS) in dichloromethane with catalytic DMF have also been effective for similar substrates .

- Key Considerations : Monitor reaction progress via TLC or LC-MS to avoid over-bromination. Purification may require column chromatography due to polar byproducts.

Q. How should researchers characterize the physical and chemical properties of this compound?

- Analytical Techniques :

- Melting Point : Determine purity using melting point analysis (expected range: ~100–105°C based on analogous bromides) .

- Spectroscopy : Use H/C NMR to confirm substitution patterns (e.g., splitting from Cl and F groups). IR can identify C=O and C-Br stretches.

- Mass Spectrometry : LC-MS (e.g., m/z 335 for molecular ion) helps verify molecular weight and fragmentation patterns .

Q. What are the critical safety protocols for handling this compound in the lab?

- Hazards : Causes severe eye/respiratory irritation (H319, H335) . Avoid inhalation and skin contact.

- Mitigation : Use fume hoods, nitrile gloves, and safety goggles. In case of exposure, rinse eyes/skin with water for 15+ minutes and seek medical attention .

- Storage : Keep in sealed containers in ventilated areas, separated from oxidizers and strong acids/bases to prevent exothermic reactions .

Advanced Research Questions

Q. How do the dichloro and difluoromethoxy substituents influence the compound’s reactivity in nucleophilic substitution reactions?

- Mechanistic Insight : The electron-withdrawing Cl and F groups enhance the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack (e.g., by amines or thiols). However, steric hindrance from the 2',3'-dichloro groups may slow reactions compared to simpler phenacyl bromides.

- Case Study : In FeCl₃-catalyzed multicomponent reactions, phenacyl bromides react with amines and alkynes to form pyrroles. The substituents here may direct regioselectivity or require longer reaction times .

Q. What experimental conditions compromise the stability of this compound, and how can decomposition be mitigated?

- Risk Factors :

- Temperature : Decomposes above 100°C; avoid reflux in high-boiling solvents .

- pH : Hydrolyzes in aqueous basic/acidic conditions to form phenacyl alcohol derivatives. Use anhydrous solvents like DCM or THF for reactions .

- Mitigation : Add stabilizers (e.g., hydroquinone) during long-term storage and monitor via periodic NMR checks.

Q. How can researchers resolve contradictions in reported stability data for halogenated phenacyl bromides?

- Data Analysis : Conflicting stability reports may arise from impurities (e.g., residual HBr) or storage conditions. Conduct accelerated aging studies under controlled humidity/temperature to establish compound-specific degradation kinetics.

- Case Example : While some sources claim stability in air , others note sensitivity to UV light . Validate with FT-IR to track carbonyl group integrity over time.

Q. What role does this compound play in synthesizing heterocycles, and how does it compare to other electrophilic reagents?

- Application : It serves as a carbonyl electrophile in cyclization reactions. For example, in Ti-catalyzed iminoamination, phenacyl bromides form 2,3-diaminopyrroles via interrupted alkyne hydroamination .

- Comparative Advantage : The difluoromethoxy group may enhance bioavailability in pharmaceutical intermediates compared to non-fluorinated analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.